(R)-Acebutolol
Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound. The compound’s uses and applications would also be described.
Synthesis Analysis
This would detail the methods and reactions used to synthesize the compound, including any catalysts or reagents required.Molecular Structure Analysis
This would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting and boiling points, solubility, stability, and reactivity.Scientific Research Applications
Cardiovascular Effects
- Effects on Chronic Stable Angina Pectoris : Acebutolol, a cardioselective β-adrenergic blocking agent, demonstrated a significant decrease in the frequency of angina attacks and increased exercise capacity in patients with chronic stable angina (Dibianco et al., 1980).
- Influence on Pharmacokinetics : Studies on acebutolol enantiomers and its metabolite diacetolol in a rat model found that gastric pH elevation through cimetidine administration does not significantly alter the pharmacokinetics of acebutolol (Mostafavi & Foster, 2003).
- Long-term Safety and Efficacy : Over 10 years of clinical use, acebutolol has been established as a safe and well-tolerated beta-blocking agent for treating essential hypertension and cardiac arrhythmias (De Bono et al., 1985).
- Pharmacological Profile : Acebutolol's pharmacological profile, including its hydrophilic and cardioselective properties, makes it effective in controlling blood pressure and suppressing ventricular contractions (Singh, Thoden, & Wahl, 1982).
Antihypertensive Effect
- Blood Pressure Management : A study examining acebutolol's antihypertensive effect in mild essential hypertension found it effective in reducing blood pressure and heart rate, with a correlation to initial plasma renin activity values (Ducrocq et al., 1975).
- Suppression of Arrhythmia : Acebutolol effectively suppressed ventricular arrhythmia in patients, demonstrating a reduction in premature ventricular contractions without significant adverse effects on left ventricular function (Santoso et al., 1983).
Pharmacokinetic Properties
- Pharmacokinetics in Elderly : The pharmacokinetics of acebutolol enantiomers in elderly subjects showed that increasing age resulted in prolonged elimination half-lives of the drug's metabolites, suggesting age-related changes in drug metabolism (Piquette‐Miller et al., 1992).
- Metabolic Effects : A study comparing the metabolic effects of acebutolol and propranolol in nondiabetic patients with angina found no significant impact on insulin secretion or lipid levels, indicating minimal metabolic disturbances (Birnbaum et al., 1983).
Hemodynamic and Renal Effects
- Systemic and Renal Hemodynamics : Acebutolol's effects on systemic and renal hemodynamics were studied, showing that it does not significantly change renal blood flow or glomerular filtration rate, indicating its safety in hypertensive patients with renal considerations (van den Meiracker et al., 1988).
Comparative Studies
- Comparison with Propranolol : Acebutolol was found to be more effective than propranolol in suppressing ventricular arrhythmias, demonstrating its superior efficacy in managing specific cardiac conditions (Platia et al., 1985).
Safety And Hazards
This would involve examining the compound’s toxicity, potential health effects, safety precautions needed when handling it, and its environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthesis methods, applications, or modifications of the compound.
For a specific compound like “®-Acebutolol”, you would need to consult the relevant scientific literature. Tools like PubMed, Google Scholar, or your institution’s library resources can be very helpful for this. Please note that this is a general guide and the specific details would vary depending on the compound.
properties
IUPAC Name |
N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218303 | |
Record name | (R)-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Acebutolol | |
CAS RN |
68107-81-3 | |
Record name | (R)-Acebutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEBUTOLOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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